bisindolylmaleimide IX
Overview
Description
Scientific Research Applications
Ro31-8220 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of protein kinase C and other related enzymes.
Biology: Ro31-8220 is employed in cellular and molecular biology research to investigate signal transduction pathways and cellular responses to PKC inhibition.
Medicine: This compound is used in preclinical studies to explore its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Ro31-8220 is utilized in the development of new pharmaceuticals and as a reference compound in quality control and assay development
Mechanism of Action
Target of Action
Bisindolylmaleimide IX, also known as Ro 31-8220, is a potent inhibitor of Protein Kinase C (PKC) isoforms . It has been found to be a potent inhibitor of SARS-CoV-2 in-vitro, with its primary target being the viral main protease 3CLpro .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activities. In the case of PKC isoforms, it inhibits their kinase activity, which plays a crucial role in several cellular processes . For SARS-CoV-2, it inhibits the 3CLpro enzyme, which is essential for the virus’s life cycle .
Biochemical Pathways
This compound affects several biochemical pathways. It induces a conformational change and subcellular redistribution of Bax from the cytosol to the mitochondria, resulting in the release of proapoptotic mediators . This leads to the activation of caspase-9 and subsequent activation of effector caspases . It also inhibits DNA topoisomerase, generates DNA breaks, and activates the Atm-p53 and Atm-Chk2 pathways .
Pharmacokinetics
It has been observed that the compound may precipitate in cell cultures at concentrations greater than 10 μm , which could impact its bioavailability.
Result of Action
The action of this compound results in various molecular and cellular effects. It induces cell cycle arrest and cell death . In chronic lymphocytic leukaemic cells, it activates the cleavage of Mcl-1, an antiapoptotic member of the Bcl-2 family . In the context of SARS-CoV-2, it has been found to be a potent inhibitor of the virus in-vitro .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of Ro31-8220 involves multiple steps, starting with the preparation of the indole derivatives. The key synthetic route includes the formation of the bisindolylmaleimide core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Ro31-8220 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Ro31-8220 is part of a class of compounds known as bisindolylmaleimides, which are characterized by their ability to inhibit protein kinases. Similar compounds include:
Bisindolylmaleimide I: Another potent PKC inhibitor with a slightly different structure and specificity.
Bisindolylmaleimide VII: Known for its selective inhibition of specific PKC isoforms.
Gö 6983: A broad-spectrum PKC inhibitor with a different chemical structure but similar inhibitory properties
Ro31-8220 is unique due to its high selectivity and potency against multiple PKC isoforms, making it a valuable tool for studying PKC-related signaling pathways and potential therapeutic applications .
Properties
IUPAC Name |
3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXXEELGXBCYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154736 | |
Record name | Ro-318220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125314-64-9 | |
Record name | Bisindolylmaleimide IX | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125314-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 31-8220 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125314649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro-318220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ro-31-8220 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A0B5E78O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Ro 31-8220?
A1: Ro 31-8220 primarily targets protein kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does Ro 31-8220 interact with PKC?
A2: While the exact binding mechanism requires further investigation, Ro 31-8220 is thought to bind competitively to the ATP-binding site of PKC, thus inhibiting its kinase activity. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Does Ro 31-8220 inhibit all PKC isoforms equally?
A3: No, Ro 31-8220 demonstrates selectivity among PKC isoforms. It exhibits greater potency against classical and novel PKC isoforms compared to atypical isoforms. For instance, it effectively inhibits PKCα, PKCβ, and PKCε but has weaker effects on PKCζ. [, , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the downstream consequences of PKC inhibition by Ro 31-8220?
A4: The effects vary depending on the cell type and stimulus. Some observed consequences include:
- Inhibition of cell proliferation and induction of apoptosis: Observed in glioblastoma, leukemia, and other cancer cell lines. [, ]
- Modulation of intracellular signaling pathways: Including ERK1/2, JNK, NF-κB, and phospholipase C (PLC), leading to altered cellular responses. [, , , , , , , , , , , , , , , , ]
- Changes in ion channel activity: Particularly calcium channels, influencing calcium influx and downstream events like secretion. [, , , , , , , , , , , ]
- Alterations in gene expression: Affecting the production of inflammatory mediators like interleukin-2 (IL-2) and cyclooxygenase-2 (COX-2). [, , , , , , , ]
Q5: Are there reported instances where Ro 31-8220 exerts effects independent of PKC inhibition?
A5: Yes, some studies suggest that Ro 31-8220 may interact with targets other than PKC, particularly at higher concentrations. For example, it influenced glycogen synthase activity in adipocytes and myotubes, even when insulin had already maximally activated PKC. [] Further research is needed to fully characterize these potential off-target effects.
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